6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole
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Overview
Description
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a 4-methylpiperazin-1-yl group attached via an ethyl linker. The molecular formula of this compound is C15H20BrN3, and it has a molecular weight of 322.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3, NaOAc) in suitable solvents.
Major Products Formed
Substitution: Various substituted indole derivatives.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Coupling: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another brominated indole derivative with potential anticancer and antiangiogenic activities.
2-bromo-6-(4-methylpiperazin-1-yl)pyrazine: A related compound with a pyrazine ring instead of an indole ring.
Uniqueness
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole is unique due to its specific substitution pattern and the presence of the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H20BrN3 |
---|---|
Molecular Weight |
322.24 g/mol |
IUPAC Name |
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]indole |
InChI |
InChI=1S/C15H20BrN3/c1-17-6-8-18(9-7-17)10-11-19-5-4-13-2-3-14(16)12-15(13)19/h2-5,12H,6-11H2,1H3 |
InChI Key |
UPCQTHFPGQJEQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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